7H-purine-6-thiol

Description

Historical Trajectory of Thiopurine Research

The journey of thiopurine research is a compelling narrative of scientific inquiry leading to groundbreaking medical advancements. The story begins in the mid-20th century with the pioneering work of George Hitchings and Gertrude Elion. nih.govpbs.org Their systematic investigation into purine (B94841) chemistry, driven by the hypothesis that interfering with nucleic acid synthesis could inhibit the growth of rapidly dividing cells like bacteria and tumors, laid the groundwork for the development of thiopurines. pbs.orgacs.org

In 1951, after synthesizing and testing over 100 purine analogs, Elion and Hitchings identified 6-mercaptopurine (B1684380) as a potent inhibitor of purine utilization. nih.govacs.org This discovery was a landmark achievement, leading to the rapid clinical development of 6-MP for the treatment of acute lymphoblastic leukemia in children. pbs.orgashpublications.org Early clinical trials demonstrated its ability to induce remission, a significant breakthrough at a time when the prognosis for childhood leukemia was grim. pbs.orgacs.org For their contributions to the development of drugs based on antimetabolites, including 6-mercaptopurine, Hitchings and Elion, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988. nih.govoup.com

The success of 6-mercaptopurine spurred further research into other thiopurine compounds. Azathioprine, a prodrug that is converted to 6-mercaptopurine in the body, was synthesized and found to have immunosuppressive properties. oup.comwikipedia.org This discovery expanded the therapeutic applications of thiopurines to organ transplantation and autoimmune diseases. oup.comwikipedia.org The historical development of thiopurines showcases a paradigm of rational drug design, where a deep understanding of fundamental biochemical pathways informed the creation of targeted therapies.

Foundational Role of Purine Scaffolds in Biological Systems

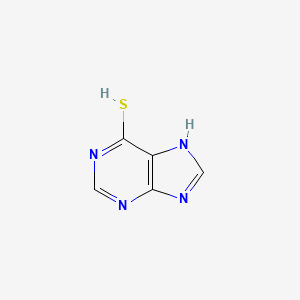

Purines are not merely components of larger molecules; they are fundamental to the very fabric of life. wikipedia.orgmdpi.com The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is the basis for adenine (B156593) and guanine (B1146940), the two purine nucleobases that are essential building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). wikipedia.orgalbert.iolibretexts.org Within DNA, these bases form specific hydrogen bonds with their pyrimidine counterparts, thymine (B56734) and cytosine (or uracil (B121893) in RNA), a principle known as complementary base pairing that is critical for the faithful replication and transcription of genetic information. albert.io

Beyond their role in heredity, purines are integral to cellular metabolism and signaling. mdpi.comnih.gov Adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency of the cell, powering a vast array of biochemical reactions. mdpi.com Purine derivatives are also key components of essential coenzymes such as NAD, FAD, and Coenzyme A, which are involved in numerous metabolic pathways. nih.govfrontiersin.org Furthermore, purines and their derivatives act as signaling molecules, both intracellularly (e.g., cyclic AMP) and extracellularly, where they act on purinergic receptors to modulate a wide range of physiological processes, including neurotransmission. mdpi.comnih.gov The ubiquitous and critical nature of the purine scaffold underscores its importance as a target for therapeutic intervention. researchgate.netrsc.orgmdpi.com

Conceptual Framework of Purine Analogs in Fundamental Chemical Biology

The development of purine analogs, such as 7H-purine-6-thiol, is rooted in the concept of antimetabolites. nih.govontosight.ai These are molecules that are structurally similar to naturally occurring metabolites and can interfere with their normal biochemical reactions. wikipedia.orgontosight.ai Purine analogs, by mimicking the structure of endogenous purines, can disrupt cellular processes in several ways. taylorandfrancis.comjyoungpharm.org

One primary mechanism of action is the inhibition of enzymes involved in purine metabolism. wikipedia.orgtocris.com For instance, 6-mercaptopurine, after being metabolized to its active form, thioinosine monophosphate (TIMP), inhibits multiple enzymes in the de novo purine synthesis pathway. wikipedia.orgtocris.com This leads to a depletion of the purine nucleotides necessary for DNA and RNA synthesis, thereby halting cell proliferation. wikipedia.orgfishersci.se

Another key mechanism involves the fraudulent incorporation of the analog into DNA and RNA. jyoungpharm.orgjpionline.org The presence of the altered purine structure can lead to chain termination during replication or transcription, or result in a dysfunctional nucleic acid, ultimately triggering cell death. ontosight.aijyoungpharm.org This principle has been effectively harnessed in cancer chemotherapy. ontosight.aiontosight.aiontosight.ai

The study of purine analogs has not only yielded powerful therapeutic agents but has also provided invaluable tools for chemical biologists to probe and understand the intricate network of purine metabolism and signaling. nih.govresearchgate.net By observing the specific cellular effects of these analogs, researchers can elucidate the functions of particular enzymes and pathways, contributing to a deeper understanding of fundamental biological processes. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7H-purine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVAUDGFNGKCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7h Purine 6 Thiol and Its Precursors

Classical and Contemporary Synthetic Routes to 7H-Purine-6-thiol

The preparation of this compound can be achieved through several synthetic pathways, each with its own set of advantages and historical significance. These routes often begin with readily available purine (B94841) derivatives.

A classical and widely recognized method for synthesizing this compound involves the direct thionation of hypoxanthine (B114508). In this process, hypoxanthine is heated with a thionating agent, such as phosphorus pentasulfide, often in a high-boiling solvent like tetraline or pyridine. gpatindia.com This reaction directly converts the carbonyl group at the 6-position of the purine ring into a thiocarbonyl group, yielding this compound.

Another well-established route proceeds via the intermediate 6-chloropurine (B14466). researchgate.net Hypoxanthine is first converted to 6-chloropurine by treatment with phosphoryl chloride (POCl₃), sometimes in the presence of a base like N,N-dimethylaniline. researchgate.netgoogle.com The resulting 6-chloropurine is a versatile intermediate that can readily undergo nucleophilic substitution. Reaction of 6-chloropurine with a sulfur nucleophile, such as potassium hydrosulfide (B80085) (KSH) or thiourea (B124793), leads to the formation of this compound. researchgate.netgoogle.com The use of thiourea is a common approach, followed by hydrolysis to yield the final product. researchgate.net

Contemporary synthetic efforts have focused on developing more efficient methods and on the synthesis of novel derivatives of this compound. These modern approaches often aim to introduce specific functionalities to the purine core. For instance, new methods have been developed for the synthesis of asymmetrical disulfides starting from this compound, utilizing oxidizing agents like 1-chlorobenzotriazole. researchgate.net Additionally, methods for creating macromolecular prodrugs, such as PEG-6-mercaptopurine, have been described to modify the compound's properties. nih.gov

The table below summarizes some of the key reagents and intermediates in the synthesis of this compound.

| Starting Material | Key Reagents | Intermediate(s) | Product |

| Hypoxanthine | Phosphorus pentasulfide (P₄S₁₀) | - | This compound |

| Hypoxanthine | Phosphoryl chloride (POCl₃) | 6-Chloropurine | This compound |

| 6-Chloropurine | Thiourea, Potassium hydrosulfide (KSH) | - | This compound |

Multistep Reaction Procedures in Thiopurine Synthesis

The synthesis of thiopurines, including this compound and its derivatives, often involves multistep reaction sequences that allow for the systematic construction of the target molecule from simpler precursors.

A detailed multistep synthesis of this compound can start from uric acid. chemicalbook.com Uric acid is first converted to 2,6,8-trichloropurine (B1237924) by reacting it with phosphorus pentachloride. chemicalbook.com The differing reactivity of the chlorine atoms allows for selective substitution. The more reactive chlorine at the C6 position can be selectively hydrolyzed to form a dichloro-derivative, which is then reduced to hypoxanthine. chemicalbook.com As described previously, hypoxanthine can then be converted to this compound.

The synthesis of azathioprine, a well-known derivative of this compound, provides a clear example of a multistep procedure starting from the parent compound. Azathioprine is synthesized by reacting this compound with 1-methyl-4-nitro-5-chloroimidazole. ajol.info This reaction involves the nucleophilic attack of the thiol group of this compound on the electrophilic carbon of the imidazole (B134444) derivative, leading to the formation of a thioether linkage.

The synthesis of more complex derivatives, such as those containing nido-carborane moieties, also follows multistep pathways. researchgate.net These syntheses can involve the initial preparation of a chloroacetyl derivative of an amino-nido-carborane, which is then reacted with this compound in the presence of a base like sodium hydride to achieve nucleophilic substitution of the chlorine atom. researchgate.net

Below is a table outlining a multistep synthesis of a 6-mercaptopurine-methotrexate conjugate, illustrating the complexity of modern thiopurine synthesis. rdd.edu.iq

| Step | Reactants | Reagents/Conditions | Product |

| 1 | L-cysteine, Methanol (B129727) | Thionyl chloride, -15°C to reflux | L-cysteine methyl ester hydrochloride |

| 2 | L-cysteine methyl ester hydrochloride, 6-Mercaptopurine (B1684380) | Oxidizing agent | Disulfide intermediate |

| 3 | Disulfide intermediate, Methotrexate | Coupling agents | 6-Mercaptopurine-methotrexate conjugate |

Chemical Conversions and Derivatization during Synthesis

During the synthesis of this compound and its analogues, various chemical conversions and derivatizations are employed to introduce specific structural features and to modify the properties of the final molecule.

A primary conversion is the transformation of a 6-chloro or 6-oxo group on the purine ring to a 6-thio group. The chlorination of hypoxanthine to 6-chloropurine is a key step that activates the 6-position for subsequent nucleophilic attack by a sulfur source. researchgate.netgoogle.com

Derivatization of the thiol group is a common strategy to create prodrugs or analogues with altered biological activity. The synthesis of asymmetrical disulfides is one such example, where this compound is reacted with a thiol compound in the presence of an oxidizing agent. researchgate.net This creates a disulfide linkage that can be cleaved under physiological conditions.

Alkylation of the purine ring is another important derivatization. N-alkylation can occur at different nitrogen atoms of the purine ring, with the N7 and N9 positions being common sites. Direct alkylation often leads to a mixture of N7 and N9 isomers. nih.gov However, regioselective methods have been developed, for example, using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl₄ to favor N7-alkylation. nih.gov

The synthesis of oligoribonucleotides containing modified purines showcases advanced derivatization techniques. umich.eduoup.com For instance, a precursor oligomer containing a 6-methylthiopurine or 2-methylthio-6-chloropurine residue can be synthesized and then post-synthetically modified by treatment with an appropriate primary amine to generate N6-alkyladenosine derivatives. oup.com

The following table details some common derivatization reactions of this compound.

| Reaction Type | Reagents | Position of Derivatization | Product Type |

| S-Alkylation | Alkyl halides | Sulfur at C6 | Thioether |

| Disulfide Formation | Thiol, Oxidizing agent | Sulfur at C6 | Asymmetrical disulfide |

| N-Alkylation | Alkyl halides, Base | N7 and/or N9 | N-alkylated purine |

| Nitrosation | Nitrous acid | N7 | 7-nitroso-7H-purine-6-thiol |

Chemical Modifications and Analog Development of 7h Purine 6 Thiol

Strategies for Rational Design of Thiopurine Analogs

The rational design of thiopurine analogs is a key strategy to improve their therapeutic index. nih.govoup.com This approach involves targeted chemical modifications to the 7H-purine-6-thiol structure to optimize its pharmacological properties. The primary goals of these modifications include enhancing bioavailability, increasing target specificity, and reducing toxicity. nih.govrsc.org

Thiopurines like 6-mercaptopurine (B1684380) are prodrugs that undergo extensive metabolism to form active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.gov These active metabolites can be incorporated into DNA and RNA, leading to cytotoxic effects. nih.gov However, the metabolic pathways can also lead to inactive or toxic byproducts. nih.govresearchgate.net Rational drug design seeks to modulate these metabolic pathways to favor the production of therapeutic metabolites. oup.comnih.gov

Key strategies in the rational design of thiopurine analogs include:

Prodrug Development: Creating derivatives that are converted to the active 6-MP form in the body. This can improve bioavailability and target drug delivery. rsc.org

Enzyme-Targeted Modifications: Designing analogs that interact more effectively with key enzymes in the purine (B94841) metabolic pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or are less susceptible to deactivating enzymes like thiopurine S-methyltransferase (TPMT). acs.org

Physicochemical Property Alteration: Modifying the structure to improve properties like water solubility, which can enhance absorption and distribution. nih.gov

A notable example of rational design is the development of a designer thiopurine analog, which has shown promise in mediating earlier and stronger T-cell apoptosis compared to 6-MP with potentially fewer adverse effects in vitro. nih.gov

Substitution at the Purine Nucleus

Modifications directly on the purine ring system of this compound are a primary strategy for developing new analogs. These substitutions can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Researchers have explored substitutions at various positions of the purine nucleus. For instance, the introduction of a chloro group at the 2-position and a methyl group at the 7-position of the purine ring has been investigated. nih.gov These modifications can influence the chemical reactivity and biological activity of the resulting compounds.

Table 1: Examples of Substitution at the Purine Nucleus of this compound Analogs

| Parent Compound | Substitution | Resulting Compound | Significance |

|---|---|---|---|

| This compound | 2-chloro, 7-methyl | 2-chloro-7-methyl-6-thiopurine | Serves as an intermediate for further derivatization. nih.gov |

| Guanine (B1146940) | Tricyclic ring addition | Tricyclic guanosine (B1672433) analogs | Showed enhanced anticancer activity. mdpi.com |

The synthesis of these analogs often involves multi-step chemical reactions, starting from a substituted purine derivative. The resulting compounds can then be tested for their biological properties, such as anticancer activity. For example, a 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine derivative demonstrated significant potency against glioblastoma and melanoma cell lines. nih.gov

Alkylation and Arylation Approaches

Alkylation and arylation at the sulfur atom of this compound are common and effective strategies for creating a diverse range of analogs. tandfonline.comresearchgate.net These reactions introduce alkyl or aryl groups, which can modulate the compound's lipophilicity, stability, and interaction with target proteins.

A variety of methods have been developed for the alkylation of thiopurines, including the Mitsunobu reaction, which utilizes alcohols as alkylating agents. tandfonline.comnih.gov This method has been successfully applied to the synthesis of both thiopurine and thiopurine riboside derivatives. tandfonline.comnih.gov Visible light-mediated late-stage functionalization has also emerged as a novel approach for S-alkylation. nih.gov

Arylation , the introduction of an aryl group, has also been explored. Copper-catalyzed N-arylation of purines with aryl halides provides a method for synthesizing N-arylpurine derivatives. rsc.org

Table 2: Examples of Alkylation and Arylation of this compound

| Reaction Type | Reagent | Product Type | Key Findings |

|---|---|---|---|

| S-Alkylation | N-alkyl-N-alkoxycarbonylaminomethyl chlorides | S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP | Created prodrugs with varying release rates of 6-MP. nih.gov |

| S-Alkylation | Alcohols (Mitsunobu reaction) | S-alkylated thiopurines and thiopurine ribosides | Provided a versatile method for synthesizing a range of derivatives. tandfonline.comnih.gov |

| S-Alkylation | Organoborons (Visible light-mediated) | Alkylthiopurines | Allowed for late-stage functionalization with a broad spectrum of alkyl groups. nih.gov |

| N-Arylation | Aryl halides (Copper-catalyzed) | N-arylpurines | Expanded the chemical space of purine derivatives. rsc.org |

Formation of Novel Fused Heterocyclic Systems

The purine structure of this compound can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems. This strategy aims to create novel molecular architectures with unique biological activities.

One approach involves the reaction of thiopurine derivatives with bifunctional reagents to construct additional rings onto the purine core. For example, the reaction of 6-[prenyl(but-3-enyl)sulfanyl]purines with halogens can lead to the formation of fused rsc.orgnih.govthiazino[2,3-i]purinium systems. researchgate.net

The synthesis of novel 2-amino-6-(nitroimidazolyl)thiopurines has been achieved by reacting thioguanine with various chloro- and bromo-nitroimidazoles, demonstrating the versatility of the thiopurine core in constructing complex heterocyclic systems. lookchem.com

Table 3: Examples of Novel Fused Heterocyclic Systems from this compound Derivatives

| Starting Material | Reaction/Modification | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| 6-[prenyl(but-3-enyl)sulfanyl]purines | Reaction with halogens | Fused rsc.orgnih.govthiazino[2,3-i]purinium systems | Novel therapeutic agents. researchgate.net |

| Guanine analogs | Addition of a five-membered ring | Tricyclic guanosine analogs | Antiviral and anticancer agents. mdpi.com |

| Thioguanine | Reaction with nitroimidazoles | 2-amino-6-(nitroimidazolyl)thiopurines | Novel therapeutic agents. lookchem.com |

| 6-amino-2-thiouracil | Reaction with aromatic aldehydes and cyclization | Dipyrimidopyridine derivatives | Antimicrobial agents. mdpi.com |

Conjugation Chemistry for Advanced Analogs

Conjugation chemistry involves linking this compound or its analogs to other molecules, such as polymers, proteins, or other drugs, to create advanced therapeutic systems. rsc.orgrdd.edu.iq This strategy can improve drug delivery, enhance stability, and provide a mechanism for targeted therapy.

One notable application is the conjugation of 6-mercaptopurine to polymers like poly(N-(2-hydroxypropyl)methacrylamide) (poly(HPMA)). rsc.orgrsc.org These polymer-drug conjugates can self-assemble into nanoparticles, which can potentially improve drug solubility and circulation time in the body. rsc.orgrsc.org The amount of drug loaded onto the polymer can be controlled, allowing for the optimization of the therapeutic effect. rsc.org

Another approach is the creation of mutual prodrugs by conjugating 6-mercaptopurine with another therapeutic agent, such as methotrexate. rdd.edu.iq This strategy aims to deliver two active drugs to the target site, potentially leading to synergistic effects. rdd.edu.iq

Conjugation to proteins, such as serum albumin, has also been explored to create immunosuppressive antigen conjugates. nih.gov Furthermore, 6-MP has been conjugated to thiolated gelatin to form injectable hydrogels for localized cancer treatment. mdpi.com This system allows for the controlled release of the drug in the tumor microenvironment. mdpi.com

Table 4: Examples of this compound Conjugates

| Conjugate Type | Conjugated Molecule | Resulting System | Purpose/Advantage |

|---|---|---|---|

| Polymer-drug conjugate | Poly(HPMA) | Poly(HPMA)–6MP nanoparticles | Improved solubility and potential for enhanced antitumor effect. rsc.orgrsc.org |

| Mutual prodrug | Methotrexate | 6-Mercaptopurine–methotrexate conjugate | Potential for synergistic anticancer activity. rdd.edu.iq |

| Protein conjugate | Serum Albumin | Immunosuppressive antigen conjugates | Targeted immunosuppression. nih.gov |

| Hydrogel conjugate | Thiolated Gelatin | Injectable hydrogel | Localized and controlled drug release for cancer therapy. mdpi.com |

Molecular Mechanisms and Biochemical Pathway Interactions of 7h Purine 6 Thiol Analogs

Interference with De Novo Purine (B94841) Biosynthesis

The cytotoxic effects of 6-mercaptopurine (B1684380) are partly due to its ability to inhibit the de novo synthesis of purines, the essential building blocks of DNA and RNA. oncotarget.com This inhibition is mediated by the intracellular nucleotide metabolites of 6-MP. chemicalbook.com

Furthermore, TIMP competitively inhibits several enzymes that utilize inosine (B1671953) monophosphate (IMP) as a substrate. drugbank.comwikipedia.org This includes the inhibition of the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) and the conversion of IMP to adenylosuccinate, which are key steps in the synthesis of guanine (B1146940) monophosphate (GMP) and adenine (B156593) monophosphate (AMP), respectively. drugbank.comchemicalbook.comwikipedia.org This multifaceted inhibition of purine biosynthesis depletes the pool of available purine precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and cell death, particularly in rapidly proliferating cells. oncotarget.comwikipedia.org

Enzyme-Mediated Metabolic Transformations

The activation and inactivation of 6-mercaptopurine are governed by a complex interplay of several key enzymes. The balance of these enzymatic activities determines the concentration of active metabolites and, consequently, the therapeutic efficacy and potential toxicity of the drug.

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The initial and crucial step in the activation of 6-mercaptopurine is its conversion to the nucleotide analog, thioinosine monophosphate (TIMP). medkoo.compatsnap.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). drugbank.compediatriconcall.comwikipedia.org 6-MP competes with the natural purine bases, hypoxanthine (B114508) and guanine, for this enzyme. drugbank.compediatriconcall.comwikipedia.org The formation of TIMP is a prerequisite for the subsequent generation of other active metabolites and is essential for the drug's cytotoxic effects. medkoo.comnih.gov In fact, resistance to 6-mercaptopurine in some tumor cells has been associated with a loss of HGPRT activity, preventing the conversion of 6-MP to TIMP. medkoo.comwikipedia.org

Impact of Xanthine (B1682287) Oxidase and Thiopurine Methyltransferase (TPMT) on Metabolism

Two major enzymatic pathways are responsible for the catabolism and inactivation of 6-mercaptopurine. Xanthine oxidase (XO) metabolizes 6-MP to 6-thiouric acid, an inactive metabolite. nih.govsbgh.mb.cawjgnet.com This oxidative pathway can be a significant route of drug inactivation. nih.gov

The second major catabolic pathway involves the enzyme thiopurine methyltransferase (TPMT). TPMT catalyzes the methylation of 6-mercaptopurine to form 6-methylmercaptopurine (B131649) (6-MMP), which is largely inactive. cancer.govwikipedia.orgsbgh.mb.ca TPMT can also methylate TIMP to form 6-methylthioinosine (B81876) monophosphate (MTIMP). drugbank.compediatriconcall.com The activity of TPMT varies significantly among individuals due to genetic polymorphisms. wikipedia.orgnih.gov Individuals with low TPMT activity are at a higher risk of toxicity due to the accumulation of active thioguanine nucleotide metabolites, while those with very high TPMT activity may shunt the drug towards the inactive 6-MMP, potentially leading to reduced therapeutic efficacy. nih.govmhmedical.com

| Enzyme | Role in 6-MP Metabolism | Key Substrates/Products | Impact on Therapeutic Outcome |

|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Activation of 6-MP | Converts 6-MP to Thioinosine Monophosphate (TIMP) | Essential for the formation of active metabolites and cytotoxicity. |

| Xanthine Oxidase (XO) | Inactivation of 6-MP | Metabolizes 6-MP to 6-thiouric acid | Reduces the bioavailability of 6-MP. |

| Thiopurine Methyltransferase (TPMT) | Inactivation of 6-MP and its metabolites | Methylates 6-MP to 6-methylmercaptopurine (6-MMP) and TIMP to MTIMP | Genetic variations in TPMT activity can lead to altered drug efficacy and toxicity. |

Formation and Interconversion of Thioinosine Monophosphate (TIMP) and Thioguanine Nucleotides (TGNs)

Once formed, thioinosine monophosphate (TIMP) serves as a central intermediate that can be further metabolized into other active compounds. drugbank.com TIMP can be converted to thioguanine nucleotides (TGNs) through a series of enzymatic steps. medkoo.comwikipedia.org This conversion is initiated by the enzyme inosine monophosphate dehydrogenase (IMPDH), which converts TIMP to 6-thioxanthosine (B11829551) monophosphate (TXMP). nih.govwjgnet.com Subsequently, guanosine (B1672433) monophosphate synthetase (GMPS) converts TXMP to thioguanosine monophosphate (TGMP). nih.govwjgnet.com

TGMP can then be further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). drugbank.com Collectively, these thioguanine derivatives are referred to as thioguanine nucleotides (TGNs). sbgh.mb.cawjgnet.com The formation of TGNs is a critical step in the mechanism of action of 6-mercaptopurine, as these nucleotides are the primary mediators of its cytotoxic effects through their incorporation into nucleic acids. nih.govwjgnet.com

Interactions with Nucleic Acid Metabolism

The ultimate cytotoxic effects of 6-mercaptopurine are realized through its direct interference with the structure and function of DNA and RNA. This occurs through the incorporation of its metabolites into these nucleic acid polymers.

Incorporation into Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The thioguanine nucleotides (TGNs), particularly deoxythioguanosine triphosphate, are recognized by DNA and RNA polymerases and are incorporated into newly synthesized DNA and RNA strands. drugbank.comcancer.govpatsnap.com Experimental evidence using radiolabeled 6-mercaptopurine has confirmed its recovery from DNA in the form of deoxythioguanosine. drugbank.commedkoo.com Similarly, thioguanosine has been identified within RNA molecules. aacrjournals.org

Molecular Consequences of Thiopurine Nucleotide Incorporation

The cytotoxic and immunomodulatory effects of 7H-purine-6-thiol (mercaptopurine) and its analogs are largely attributed to the metabolic conversion into thiopurine nucleotides and their subsequent incorporation into DNA and RNA. researchgate.netpatsnap.com These fraudulent bases, primarily 6-thioguanine (B1684491) nucleotides (TGNs), disrupt normal nucleic acid structure and function, leading to significant molecular disturbances and ultimately, cell death. frontiersin.orgpharmgkb.org The primary active metabolites that get incorporated are 6-thioguanosine (B559654) triphosphate (TGTP) into RNA and deoxy-6-thioguanosine triphosphate (dGTP or TdGTP) into DNA. mdpi.comnih.govirjournal.orgdiva-portal.org

The incorporation of these thiopurine analogs into the genetic material triggers a cascade of cellular responses, including the inhibition of critical enzymatic processes, induction of DNA damage, and interference with gene transcription. pharmgkb.orgmdpi.comnih.gov

Consequences of Incorporation into DNA

The integration of deoxy-6-thioguanosine triphosphate (TdGTP) into DNA is a critical mechanism of action for thiopurines. nih.govportlandpress.com As a substrate for DNA polymerases, TdGTP is inserted in place of deoxyguanosine triphosphate (dGTP) during DNA replication. portlandpress.comencyclopedia.pubmdpi.com This event leads to a variety of cytotoxic consequences.

Research has demonstrated that the frequency of 6-thioguanine (TG) incorporation into the DNA of leukocytes from patients undergoing mercaptopurine treatment can range from one TG base per 4,000 to 32,000 guanine bases. encyclopedia.pubmdpi.com Once incorporated, this analog, referred to as DNA-TG, induces significant structural and functional damage. researchgate.net It can cause single- and double-strand breaks, cross-linking to proteins and other DNA strands, and sister chromatid exchange events. nih.govoup.com

Furthermore, the presence of DNA-TG disrupts the function of several crucial enzymes. It inhibits enzymes involved in DNA replication and repair and can alter the activity of topoisomerase II, an enzyme essential for managing DNA topology. pharmgkb.orgnih.gov The structural changes induced by S6G in the DNA duplex can also block the action of some restriction enzymes and inhibit the sequence-specific binding of proteins. oup.com

A significant consequence of DNA-TG is the disruption of the DNA mismatch repair (MMR) system. encyclopedia.pubmdpi.com The MMR machinery recognizes the TG:T mispairs that arise after a round of replication, but the futile attempts to repair these lesions can trigger cell cycle arrest, typically in the G2 phase, and lead to apoptosis. oup.comnih.gov

Recent studies have also highlighted the epigenetic consequences of thiopurine incorporation. 6-Thioguanine has been shown to interfere with DNA methylation by disrupting the function of DNA methyltransferases (DNMTs). caymanchem.com This can lead to the reactivation of epigenetically silenced genes. caymanchem.com

Incorporation into mitochondrial DNA (mtDNA) has also been observed, causing an accumulation of oxidized thioguanine. encyclopedia.pubnih.gov This inhibits mitochondrial transcription and translation, resulting in a loss of mitochondrial function, which may contribute to thiopurine-induced toxicity. encyclopedia.pubnih.gov

Table 1: Summary of Research Findings on DNA-TG Incorporation

| Molecular Consequence | Research Finding | References |

|---|---|---|

| Inhibition of Replication & Repair | Incorporation of TdGTP into DNA inhibits the function of enzymes involved in DNA replication and repair processes. | pharmgkb.orgresearchgate.netnih.gov |

| Induction of DNA Damage | Causes single- and double-strand breaks, DNA-protein cross-links, and sister chromatid exchanges. | researchgate.netnih.govoup.com |

| Cell Cycle Arrest | Halts the cell cycle in the G2 phase following a round of replication. | oup.com |

| Mismatch Repair Disruption | Futile cycling of the mismatch repair system triggered by TG:T mispairs leads to cytotoxicity. | encyclopedia.pubmdpi.comnih.gov |

| Enzyme Inhibition | Inhibits the function of DNA polymerase, topoisomerase II, and some restriction enzymes. | nih.govnih.govoup.com |

| Epigenetic Modification | Perturbs cytosine methylation by DNA methyltransferases, acting as a DNA demethylating agent. | caymanchem.com |

| Mitochondrial Dysfunction | Incorporation into mitochondrial DNA leads to oxidized TG accumulation and inhibits mitochondrial function. | encyclopedia.pubnih.gov |

Consequences of Incorporation into RNA

In addition to its effects on DNA, the incorporation of 6-thioguanosine triphosphate (TGTP) into RNA chains is another key cytotoxic mechanism. frontiersin.orgirjournal.org This incorporation leads to the formation of fraudulent RNA molecules, which can have widespread effects on cellular function. frontiersin.org

Table 2: Summary of Research Findings on RNA-TG Incorporation

| Molecular Consequence | Research Finding | References |

|---|---|---|

| Inhibition of Transcription | Incorporation of 6-TGTP into RNA inhibits the process of gene transcription. | frontiersin.orgirjournal.org |

| Erroneous Protein Synthesis | Damaged RNA templates can be erroneously decoded, leading to faulty protein production. | frontiersin.org |

| Reduced Protein Synthesis | High levels of 6-thioguanosine in rRNA and mRNA reduce the overall rate and half-life of proteins. | frontiersin.org |

| Inhibition of RNase H | The presence of 6-deoxythioguanosine in a DNA-RNA hybrid inhibits RNase H activity. | nih.govoup.com |

Role of S6-methylthioguanine

Structural Characterization and Spectroscopic Analysis of 7h Purine 6 Thiol

Tautomeric Equilibrium and Forms

7H-Purine-6-thiol is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. This results in a dynamic equilibrium between different structural isomers. The molecule can exhibit both prototropic tautomerism within its imidazole (B134444) and pyrimidine (B1678525) rings and thione-thiol tautomerism involving the sulfur atom. ptfarm.pl This leads to the potential for several tautomeric forms. ptfarm.plaip.org

Thione-Thiol Tautomerism and Dominance

The most significant tautomerism in this compound is the thione-thiol equilibrium. This involves the migration of a proton between the nitrogen atom at position 1 of the pyrimidine ring and the sulfur atom at position 6. The two primary forms are the thione (or keto) form (1,7-dihydro-6H-purine-6-thione) and the thiol (or enol) form (this compound).

In aqueous solutions, the thione form is the predominant species. ptfarm.plorientjchem.org Theoretical calculations and experimental data confirm that the thioketo form of 6-mercaptopurine (B1684380) is the dominant tautomer in solution. researchgate.net The stability of the thione form in polar solvents is attributed to its larger dipole moment. spiedigitallibrary.org In the solid state, this compound exists exclusively in the thione form. akjournals.com Conversely, in the gaseous state, the thiol form is favored. orientjchem.org The equilibrium can also be influenced by factors such as pH, with the neutral and anionic forms coexisting at physiological pH. ptfarm.plakjournals.com

Spectroscopic Elucidation of Tautomers (e.g., Infrared, Nuclear Magnetic Resonance)

Spectroscopic methods are invaluable for identifying and quantifying the different tautomeric forms of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in combination with matrix isolation techniques, has been instrumental in studying the tautomers of 6-thiopurine. aip.orgacs.org In low-temperature argon matrices, the IR spectra show the presence of both the thione N(1)H,N(7)H and thiol N(9)H tautomers. acs.org The absence of an S-H stretching band in the IR spectrum of certain metal complexes indicates that the purine (B94841) has reacted in its thiol form. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure in solution. 1H, 13C, and 15N NMR studies have been used to investigate the tautomeric equilibria of purine derivatives. researchgate.netakjournals.comresearchgate.net These studies have confirmed that the thioketo form of 6-mercaptopurine is dominant in solution. researchgate.net The chemical shifts of the protons and carbon atoms are sensitive to the tautomeric form, allowing for their differentiation. researchgate.net

| Spectroscopic Technique | Key Findings for Tautomer Elucidation |

| Infrared (IR) Spectroscopy | - Differentiates between C=S (thione) and S-H (thiol) stretching vibrations.- In argon matrices, identified both thione N(1)H,N(7)H and thiol N(9)H tautomers. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirms the dominance of the thione form in solution. researchgate.net- Chemical shifts of 1H, 13C, and 15N are indicative of the specific tautomer present. researchgate.net |

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. For this compound, crystallographic studies have unequivocally shown that it exists in the thione tautomeric form in the solid state. akjournals.com The crystal structure reveals the precise bond lengths and angles, confirming the C=S double bond characteristic of the thione form.

Analysis of the crystal structure of metal complexes of 6-mercaptopurine reveals how the ligand coordinates to the metal ion. It has been shown to coordinate through both the sulfur and nitrogen atoms, often acting as a bidentate or multidentate ligand. orientjchem.org

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Mass Spectrometry, UV-Vis Spectroscopy)

In addition to IR, NMR, and X-ray crystallography, other spectroscopic techniques are employed for the comprehensive structural analysis of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide clues about its structure. The technique has been used in the characterization of synthesized complexes of 6-mercaptopurine. orientjchem.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is sensitive to the electronic structure of the molecule and can be used to study tautomeric and ionization equilibria. akjournals.com The thiocarbonyl group in the thione form gives rise to a characteristic absorption in the UV-Vis spectrum. mdpi.com The absorption maximum shifts depending on the solvent and pH, reflecting changes in the tautomeric and ionic state of the molecule. akjournals.commdpi.com For instance, the tautomeric structures and ionization processes of mercaptopurine derivatives in aqueous solution have been confirmed by UV and NMR spectroscopy. akjournals.com

| Spectroscopic Technique | Application in Structural Confirmation |

| Mass Spectrometry (MS) | - Determines molecular weight.- Provides structural information through fragmentation patterns. orientjchem.org |

| UV-Vis Spectroscopy | - Monitors tautomeric and ionization equilibria in solution. akjournals.com- The thiocarbonyl group exhibits a characteristic absorption. mdpi.com |

Computational Chemistry and Molecular Modeling of 7h Purine 6 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of 7H-purine-6-thiol, such as its electronic distribution, stability of different tautomeric forms, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on this compound have utilized various DFT functionals and basis sets to explore its structure, reactivity, and interactions with other molecules and surfaces.

DFT calculations have been instrumental in studying the adsorption of this compound on gold surfaces. acs.orgresearchgate.net These studies confirmed that the molecule adsorbs on Au(111) through both sulfur-gold (S-Au) and iminic nitrogen-gold (N-Au) bonds. acs.orgresearchgate.net The formation of a self-assembled monolayer was found to lower the substrate's work function. acs.orgresearchgate.net Further DFT studies investigated the adsorption of different thione and thiol isomers of 6-MP on Au(001) surfaces, finding that thione isomers generally adsorb more strongly than thiol isomers. acs.org First-principles total energy calculations based on DFT have also been used to investigate the stability and electronic structure of 6-MP conjugated with gold nanoparticles, showing that the least stable tautomer forms the strongest adsorption. aip.org

The reactivity of this compound has also been a focus of DFT studies. The B3LYP method with 6-311G(d,p) and LANL2DZ basis sets was used to probe the electronic structure and transition state for the hydroxylation of 6-MP by the enzyme xanthine (B1682287) oxidase. amazon.com These calculations revealed that the transition state energy barrier for 6-mercaptopurine (B1684380) was significantly lower than that for hypoxanthine (B114508). amazon.com In another study, DFT was used to investigate the potential of 6-MP as a corrosion inhibitor for aluminum surfaces. aucegypt.edursc.org Analysis of quantum mechanical descriptors like the energy gap (Egap) indicated that the neutral form of the drug has higher reactivity compared to the protonated form. aucegypt.edursc.org

DFT has also been used to assign spectral features. The lattice vibrations of anhydrous 6-MP and its hydrates were studied using low-frequency Raman and terahertz spectroscopies, with peak assignments successfully made using solid-state DFT simulations. digitellinc.com The infrared spectra of matrix-isolated 6-thiopurine were also interpreted with the aid of DFT(B3LYP)/6-31G(d,p) calculations, which helped confirm the presence of thione N(1)H,N(7)H and thiol N(9)H tautomers. acs.org

Table 1: Examples of DFT Studies on this compound

| Research Focus | DFT Method/Basis Set | Key Findings | Reference(s) |

|---|---|---|---|

| Adsorption on Au(111) | vdW-DF, optB88-vdW | Molecule binds via S-Au and iminic N-Au bonds; lowers substrate work function. | acs.org, researchgate.net, conicet.gov.ar |

| Reactivity with Xanthine Oxidase | B3LYP / 6-311G(d,p) & LANL2DZ | Lower transition state energy barrier for 6-MP hydroxylation compared to hypoxanthine. | amazon.com |

| Corrosion Inhibition on Al(111) | DFT (unspecified) | Neutral form is more reactive; sulfur and nitrogen atoms are prominent nucleophilic sites. | aucegypt.edu, rsc.org |

| Tautomerism (Matrix Isolation) | DFT(B3LYP) / 6-31G(d,p) | Confirmed assignment of experimental IR spectra to thione and thiol tautomers. | acs.org |

| Conjugation with Au Nanoparticles | DFT (VASP package) | The least stable tautomer exhibits the strongest adsorption to the gold nanoparticle. | aip.org |

Ab initio (from first principles) calculations provide another avenue for studying the properties of this compound without reliance on empirical parameters. These methods have been particularly useful in determining the relative energies and geometries of its various tautomers.

Early studies used ab initio methods to investigate tautomerism. For instance, calculations at the Hartree-Fock (HF)/6-31G(d,p) level, corrected for electron correlation at the MP4(SDQ)/6-31G(d,p) level, were used to estimate the relative energies of 6-thiopurine tautomers. acs.org The results correlated well with the experimentally observed ratio of tautomers in a non-irradiated matrix. acs.org Other ab initio calculations have been used to determine the optimized gas-phase geometry of 6-mercaptopurine, which showed that the N7H tautomer is favored over the N9H tautomer. iosrjournals.org

More complex quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have also incorporated ab initio principles. These simulations investigated the methylation of 6-mercaptopurine by the enzyme thiopurine S-methyltransferase, identifying the active tautomeric form as the N7 tautomer and calculating an activation free energy barrier of 19.6 kcal/mol, which aligns with experimental data. acs.org

Table 2: Selected Ab Initio Studies on this compound

| Research Focus | Ab Initio Method | Key Findings | Reference(s) |

|---|---|---|---|

| Tautomer Ratios | HF/6-31G(d,p) with MP4(SDQ) corrections | Theoretical relative energies correlated well with experimental tautomer ratios. | acs.org |

| Gas-Phase Geometry | Ab initio quantum chemical calculations | The N7H tautomer is favored over the N9H tautomer in the gas phase. | iosrjournals.org |

| Enzymatic Reaction Mechanism | QM/MM (Ab initio based) | Identified the active N7 tautomer for methylation by TPMT; calculated activation free energy. | acs.org |

| Dipole Moments | Ab initio calculations | Calculated a dipole moment of 6.49 D for the 7H-isomer of purine-6-thiol. | cas.cz |

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. They are invaluable for studying the conformational flexibility of this compound and its dynamic interactions with biological macromolecules.

MD simulations have provided detailed insights into how 6-MP binds to its metabolic enzyme, human thiopurine S-methyltransferase (TPMT). nih.govbioinformation.net One study predicted the structure of the human TPMT complexed with a 6-MP analog. After 1300 picoseconds of simulation, it was shown that 6-MP is stabilized in the active site through non-bonded interactions with amino acid residues Phe40, Pro196, and Arg226. nih.govbioinformation.net These simulations provide structural insights at an atomic level that are consistent with X-ray crystal structures of the murine equivalent of the enzyme. nih.govbioinformation.net

The interaction of 6-MP with DNA has also been explored using MD simulations. Studies on the binding of 6-MP to G-quadruplex DNA revealed that the incorporation of the drug can cause local distortions and destabilize the G-quadruplex structure. tandfonline.comtandfonline.com Quantum chemical calculations combined with these simulations showed that 6-MP stacks most favorably with a guanine-cytosine (GC) base pair, with a high interaction energy of –46.19 kcal/mol. tandfonline.comtandfonline.com

Furthermore, MD simulations have been used to investigate the encapsulation of 6-MP by host molecules, which could be relevant for drug delivery systems. A combined MD and quantum mechanics study investigated the complex formation between 6-MP and cucurbit[n]urils. nih.gov The simulations, which tracked parameters like center-of-mass distance and hydrogen bonding, confirmed the encapsulation of the 6-MP molecule inside the cucurbit conicet.gov.aruril cavity after approximately 3.2 nanoseconds. nih.gov

In Silico Approaches for Molecular Property Prediction and Interactions

In silico methods encompass a broad range of computational techniques, including quantitative structure-property relationship (QSPR) models and molecular docking, to predict the physicochemical properties and biological interactions of molecules.

Software tools are often used to predict key physicochemical properties. For instance, ACD/Labs software was used to estimate properties of 6-MP, predicting a pKa value of 7.72 and that it exists as a mixture of neutral and monoanionic forms at physiological pH 7.4. nih.gov The same software predicted a binding constant to human serum albumin (log KHSAa) of 3.09. nih.gov Other in silico tools can predict a range of ADME (absorption, distribution, metabolism, and excretion) properties and assess drug-likeness, suggesting that related thiopurine derivatives are promising candidates for development. mdpi.com

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. Docking simulations were employed to examine the binding mode of 6-MP to human serum albumin (HSA). nih.gov The results indicated that 6-MP is located within the binding cavity of subdomain IIA, a region also known as site I. nih.gov

Modern QSPR workflows use machine learning and molecular fingerprints to predict a wide array of physicochemical properties for environmental chemicals, a methodology applicable to this compound. acs.orgnih.gov These models can estimate properties such as the octanol-water partition coefficient (logP), water solubility, boiling point, and melting point with a high degree of accuracy, based on large datasets of experimental values. acs.orgnih.gov

Analytical Methodologies for Research Applications of 7h Purine 6 Thiol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 7H-purine-6-thiol and its key metabolites, such as 6-thioguanine (B1684491) nucleotides (TGNs) and 6-methylmercaptopurine (B131649) (MMP). researchgate.netresearchgate.net These techniques offer the necessary selectivity and sensitivity to differentiate between the parent compound and its various metabolic products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound and its metabolites. researchgate.netresearchgate.net Several HPLC methods have been developed, often involving reversed-phase columns to achieve separation.

A common approach involves the hydrolysis of nucleotide metabolites to their corresponding bases, such as 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), prior to analysis. bjournal.org For instance, a method utilizing a Radialpack Resolve C18 column with a mobile phase of methanol-water containing triethylamine (B128534) has been described. bjournal.org In this method, detection is performed using a diode array UV detector at specific wavelengths for each compound: 342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for the hydrolysis product of 6-MMP. bjournal.orgresearchgate.net This allows for the simultaneous quantification of these key metabolites. bjournal.org

Method development often focuses on optimizing parameters such as the mobile phase composition, pH, and temperature to achieve the best resolution and shortest run time. researchgate.net For example, a study utilized a design of experiments (DoE) approach to develop a rapid HPLC method where analytes eluted in under 10 minutes. researchgate.net The optimized conditions included a phosphate (B84403) buffer and methanol (B129727) gradient on a C18 column. researchgate.net

The following table summarizes typical HPLC conditions used for the analysis of this compound and its metabolites:

| Parameter | Condition | Reference |

| Column | Purospher RP 18-e | |

| Mobile Phase A | 0.02 mol/L potassium phosphate (pH 3.5) | |

| Mobile Phase B | 0.02 mol/L potassium phosphate (pH 3.5):methanol (40:60) | |

| Gradient | Linear gradient of 0-200 mL/L methanol over 12 min | |

| Flow Rate | 1.2 mL/min | |

| Detection | 341 nm (for 6-TG) and 304 nm (for Me6-MP derivative) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the quantification of this compound and its metabolites due to their high sensitivity and specificity. nih.govannlabmed.orgchromatographyonline.com These methods allow for the direct measurement of the compounds in complex biological matrices like red blood cells (RBCs) and plasma. nih.govannlabmed.org

In a typical LC-MS/MS workflow, after sample preparation which often involves protein precipitation and hydrolysis of nucleotides, the analytes are separated on a reversed-phase column and subsequently detected by a mass spectrometer. nih.gov The use of isotope-labeled internal standards is common to ensure accuracy and precision. nih.gov

One validated LC-MS/MS method for the quantification of 6-thioguanine (6TG) and 6-methylmercaptopurine (6MMP) in RBCs involves the following steps: hemolysis, deproteinization with perchloric acid, and heating to hydrolyze the nucleotides to their respective bases. nih.gov The chromatographic separation is achieved on a C18 column with a gradient of formic acid in water and acetonitrile. nih.gov

Key parameters for a representative LC-MS/MS method are presented in the table below:

| Parameter | Condition | Reference |

| Column | Eclipse plus C18 (3.5 µm, 4.6 × 100 mm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Total Run Time | 5 minutes | nih.gov |

Spectrophotometric and Electrochemical Detection Methods

Besides chromatographic techniques, spectrophotometric and electrochemical methods have also been developed for the detection of this compound and its analogs.

Spectrophotometric methods are often based on colorimetric reactions. researchgate.net One such method involves the reaction of thiols with N,N-dimethyl-p-phenylenediamine (DMPD) in the presence of an oxidizing agent, resulting in a colored product that can be measured. researchgate.net For 6-mercaptopurine (B1684380), the maximum absorbance is observed at 455 nm. researchgate.net

Electrochemical sensors offer a different approach for the direct detection of purine (B94841) antimetabolites. scispace.comresearchgate.net These sensors often utilize modified electrodes to enhance the electrocatalytic response towards the target analytes. scispace.com For example, a sensor fabricated with a hybrid nanocomposite of functionalized graphene oxide and gold nanoparticles has shown improved detection of 6-mercaptopurine. scispace.comresearchgate.net Cyclic voltammetry is a common technique used in these electrochemical studies. scispace.com The oxidation of 6-mercaptopurine at these modified electrodes is typically an irreversible process. scispace.com

Method Development and Validation for Research Assays

The development and validation of analytical methods for this compound and its metabolites are critical to ensure the reliability of research findings. Validation is typically performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netijpsr.com

Key validation parameters include:

Selectivity: The ability of the method to distinguish the analytes from other components in the sample. mdpi.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.govannlabmed.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are often assessed by analyzing quality control (QC) samples at different concentrations.

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a processed sample to that of a standard solution. annlabmed.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netbjournal.org

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions. annlabmed.orgnih.gov

For example, a validated LC-MS/MS method reported a linear range of 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN. annlabmed.org The within- and between-run imprecision (expressed as coefficient of variation, CV) were both less than 10%. annlabmed.org In another HPLC method, the limits of quantification for 6-TG, 6-MP, and 6-MMP were 8, 10, and 70 pmol/8 x 10⁸ erythrocytes, respectively. bjournal.org

The following table provides an example of validation data for an HPLC method:

| Parameter | 6-TG | 6-MP | 6-MMP | Reference |

| LOD (pmol/8 x 10⁸ RBCs) | 3 | 3 | 25 | bjournal.org |

| LOQ (pmol/8 x 10⁸ RBCs) | 8 | 10 | 70 | bjournal.org |

| Recovery (%) | 73.2 | 119.1 | 97.4 | bjournal.org |

| Intra-assay Variation (%) | <9.6 | 9.6 | <9.6 | bjournal.org |

| Inter-assay Variation (%) | <14.3 | 14.3 | <14.3 | bjournal.org |

Future Research Directions in 7h Purine 6 Thiol Chemical Biology

Advancements in De Novo Synthetic Methodologies

The chemical synthesis of 7H-purine-6-thiol and its derivatives is foundational to its study and application. While established methods exist, future research is directed towards creating more efficient, versatile, and scalable synthetic strategies. Recent reviews, covering methodologies from 2019 to 2024, highlight the ongoing innovation in purine (B94841) synthesis from various precursors like diaminomaleonitrile, urea (B33335) derivatives, and imidazole (B134444) derivatives. researchgate.net

A significant area of advancement lies in the synthesis of novel derivatives and prodrugs designed to enhance performance and overcome cellular resistance. acs.org For instance, research into asymmetrical disulfides of 6-mercaptopurine (B1684380) aims to create new antitumor agents by modifying the thiol group. researchgate.net Another promising strategy involves the development of 6-thioguanosine (B559654) monophosphate (6sGMP) prodrugs, which have shown efficacy in cancer cells resistant to conventional thiopurines. acs.org These approaches bypass the initial metabolic activation steps that are often compromised in resistant cells. acs.org Future synthetic methodologies will likely focus on:

Green Chemistry Principles: Developing syntheses that minimize hazardous waste and improve atom economy.

Combinatorial Chemistry: Creating large libraries of this compound analogues for high-throughput screening.

Flow Chemistry: Implementing continuous manufacturing processes for safer and more efficient production.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high selectivity, reducing the need for protecting groups and harsh reagents.

The table below summarizes the evolution from traditional to modern synthetic goals in thiopurine chemistry.

| Feature | Traditional Synthetic Focus | Future Synthetic Direction |

| Primary Goal | Production of the parent compound | Synthesis of diverse analogues and prodrugs acs.org |

| Efficiency | Moderate yields, multi-step processes | High-yield, streamlined, and automated processes |

| Precursors | Classic heterocyclic building blocks | Diverse and novel starting materials researchgate.net |

| Innovation | Refinement of existing routes | Introduction of new reaction types (e.g., disulfide formation) researchgate.net |

Elucidation of Underexplored Intracellular Biochemical Pathways

One such area is the role of alternative metabolites. While TGNs are considered the main active species, evidence suggests that methylthioinosine nucleotides may also contribute to the compound's cytotoxic effects. acs.org The pathways governing the formation and activity of these methylated metabolites are not fully characterized and represent a significant knowledge gap. Furthermore, the impact of this compound on broader metabolic networks is an emerging area of interest. As a thiol-containing compound, it can influence cellular redox homeostasis and interact with other metabolic circuits. nih.govnih.gov For example, multi-omics studies have revealed that purine metabolism disturbances can be linked to other significant pathways, such as glutamate (B1630785) metabolism, in certain pathological models. nih.govresearchgate.net

Future research should focus on:

Microbiome Interactions: Investigating how gut microbiota metabolize this compound and how these microbial metabolites influence systemic exposure and activity. acs.org

Cysteine Metabolism Interplay: As a sulfur-containing molecule, understanding its interaction with cysteine metabolic circuits, which are crucial for cellular antioxidant defense and biosynthesis, is vital. nih.gov

Off-Target Kinase Inhibition: Exploring potential interactions with cellular kinases beyond the canonical pathways, which could explain some of its pleiotropic effects.

Mitochondrial Effects: Delving into the compound's impact on mitochondrial function, bioenergetics, and the production of reactive oxygen species (ROS). mdpi.com

The following table outlines key underexplored pathways and their potential significance.

| Underexplored Pathway | Key Molecules/Enzymes | Potential Significance |

| Methylated Metabolite Activity | Methylthioinosine nucleotides | Contribution to overall cellular effects and inter-individual variability acs.org |

| Redox Homeostasis | Glutathione, Cysteine, ROS | Modulation of cellular antioxidant capacity and signaling nih.govnih.gov |

| Gut Microbiome Metabolism | Bacterial enzymes | Influence on drug bioavailability and host response acs.org |

| Glutamate Metabolism | Glutamate, Glutamine | Links between purine perturbation and neurological or metabolic functions researchgate.net |

Integration of Multi-Omics Data with Molecular Modeling

To capture the full complexity of this compound's biological effects, future research must move beyond single-endpoint analyses. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, systems-level view of cellular responses. mdpi.comnih.gov This multi-omics approach can uncover novel biomarkers, identify previously unknown mechanisms of action, and reveal complex interaction networks that are perturbed by the compound. nih.govbiorxiv.org

For example, by combining proteomics and metabolomics, researchers can simultaneously observe changes in protein expression (such as metabolic enzymes) and the concentrations of the metabolites they act upon. nih.gov This allows for the construction of detailed regulatory network models, showing how a perturbation in one area, like purine metabolism, cascades through the entire cellular system. researchgate.netbiorxiv.org

Molecular modeling and computational analysis are essential complements to these large datasets. These techniques can:

Predict how genetic variations in enzymes affect their structure and function, thereby influencing drug metabolism.

Simulate the binding of this compound and its metabolites to various protein targets, helping to prioritize experimental validation.

Analyze large-scale network data to identify critical nodes and pathways that are most affected by the compound. biorxiv.org

The table below illustrates how different omics layers can be integrated to answer specific research questions about this compound.

| Omics Layer | Data Generated | Integrated Research Question |

| Genomics | DNA sequence (e.g., TPMT, NUDT15 variants) | How do genetic polymorphisms predict metabolite profiles and clinical outcomes? researchgate.net |

| Transcriptomics | mRNA expression levels | Which gene networks are up- or down-regulated in response to treatment? nih.gov |

| Proteomics | Protein abundance and post-translational modifications | How does the cell remodel its enzymatic machinery to adapt to thiopurine exposure? nih.gov |

| Metabolomics | Concentrations of small molecule metabolites | What is the complete profile of thiopurine metabolites, and how does it correlate with genomic and proteomic changes? acs.orgnih.gov |

Development of Innovative Analytical Platforms for Thiopurine Research

Underpinning all future research is the need for robust and innovative analytical platforms. The accurate quantification of this compound and its numerous metabolites in biological matrices is challenging but critical for understanding its pharmacokinetics and pharmacodynamics.

Significant progress has been made using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for therapeutic drug monitoring. mdpi.comfrontiersin.org Future advancements in this area are aimed at developing methods that can simultaneously and sensitively quantify an even wider array of thiopurine metabolites in a single run. acs.org For instance, one advanced method allows for the simultaneous measurement of eleven different thiopurine nucleotides, providing a comprehensive snapshot of the metabolic landscape. acs.org Another protocol details the precise measurement of 12 metabolites, emphasizing the need for standardized sample preparation to ensure reproducible results across studies. mdpi.com

Beyond LC-MS/MS, other innovative platforms are being explored. Surface-Enhanced Raman Spectroscopy (SERS), for example, has been proposed as a tool to study thiopurine pharmacokinetics in cells, offering a potentially less invasive and real-time analytical approach. acs.org The development of these platforms will enable researchers to ask more detailed questions about metabolite distribution, stability, and incorporation into macromolecules like DNA.

The performance of a state-of-the-art LC-MS/MS method for thiopurine metabolite analysis is summarized below.

| Parameter | Performance Characteristic |

| Analytes | Simultaneous quantification of up to 12 thiopurine metabolites mdpi.com |

| Lower Limit of Quantification (LLOQ) | 1–10 nmol/L for most metabolites mdpi.com |

| Accuracy | 92% to 107% acs.orgmdpi.com |

| Precision (Intra- and Inter-day) | < 10-15% variability acs.orgmdpi.com |

| Application | Measurement in red blood cells from patients acs.orgmdpi.com |

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis protocols for 7H-purine-6-thiol while ensuring reproducibility?

- Methodological Answer : Begin by documenting all variables (e.g., reaction temperature, solvent purity, catalyst ratios) systematically. Use factorial experimental design to identify critical parameters affecting yield and purity . Validate each step using spectroscopic techniques (e.g., IR, NMR) to confirm intermediate structures. Cross-reference protocols with established literature on analogous purine derivatives to refine conditions .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Combine HPLC-UV for quantification with high-resolution mass spectrometry (HRMS) for structural confirmation. For solid-state characterization, employ X-ray crystallography if single crystals are obtainable, or use FTIR to verify functional groups (e.g., thiol peaks at ~2550 cm⁻¹) . Validate methods using spiked samples and inter-laboratory comparisons to ensure accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation. Use fume hoods to minimize inhalation risks and wear nitrile gloves to prevent dermal exposure. Store the compound under inert atmospheres to avoid degradation, and dispose of waste via certified hazardous material channels . Conduct regular risk assessments aligned with institutional safety frameworks .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables such as cell line specificity, assay conditions, or metabolite interference. Use dose-response curves to compare potency across models, and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors . Collaborate with computational chemists to model structure-activity relationships (SAR) and validate hypotheses experimentally .

Q. What methodologies are effective for assessing the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Design microcosm studies to simulate degradation under varying pH, temperature, and microbial activity. Quantify half-lives using LC-MS/MS and compare with predictive models (e.g., EPI Suite). Include controls for abiotic degradation and analyze metabolites via tandem mass spectrometry to identify transformation pathways . Publish datasets openly to support regulatory risk assessments .

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen virtual libraries against target binding sites. Validate top candidates using molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Correlate in silico predictions with enzymatic assays (e.g., IC50 measurements) and crystallographic data to refine force field parameters .

Q. What strategies resolve mechanistic ambiguities in the oxidation pathways of this compound?

- Methodological Answer : Use isotope labeling (e.g., ¹⁸O₂) to track oxygen incorporation during oxidation. Pair kinetic studies with DFT calculations to propose transition states and validate intermediates via stopped-flow spectroscopy. Triangulate findings with EPR spectroscopy to detect radical species . Publish negative results to clarify disputed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.